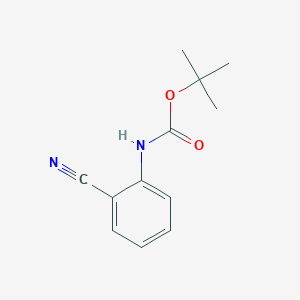
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (PFTC) is a pyrazole-based compound that has been studied for its potential applications in medicinal chemistry. It is a fluorinated derivative of 1-phenyl-5-pyrazole-4-carbohydrazide (PPC), a parent compound that has been studied for its biological activities. PFTC has been demonstrated to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Heterocyclic Compound Synthesis
The Chemistry of Pyrazoline Derivatives : 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is recognized for its reactivity and utility as a building block in the synthesis of various heterocyclic compounds. Its derivatives facilitate the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of these derivatives under mild reaction conditions allows for the synthesis of diverse heterocyclic compounds and dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers, highlighting their importance in organic synthesis and potential for innovative transformations (Gomaa & Ali, 2020).
Medicinal Chemistry
Anti-inflammatory and Antibacterial Agents : The trifluoromethylpyrazole nucleus, closely related to the core structure of this compound, is particularly noted for its anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly influences the activity profile of these compounds, making them valuable in the design of new anti-inflammatory and antibacterial agents with minimal side effects. This highlights the compound's role in medicinal chemistry for developing novel therapeutic agents (Kaur, Kumar, & Gupta, 2015).
Enzyme Inhibition
Cytochrome P450 Isoform Inhibition : Derivatives of this compound have been explored for their potential as selective chemical inhibitors of cytochrome P450 isoforms. The specificity and selectivity of such inhibitors are crucial for understanding drug metabolism and predicting drug-drug interactions, indicating the compound's significance in pharmacokinetics and drug development research (Khojasteh et al., 2011).
Anticancer Research
Development of Anticancer Agents : Pyrazoline derivatives, including those based on this compound, have been intensively studied for their anticancer activities. Recent research into pyrazoline derivatives has shown significant biological effects, making them a focal point for pharmaceutical chemistry and the development of new anticancer agents. This research underscores the compound's versatility and potential in the treatment of cancer (Ray et al., 2022).
properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)17-15)6-16-18(9)7-4-2-1-3-5-7/h1-6H,15H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPIIZJILLCOBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380086 |
Source


|
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175137-32-3 |
Source


|
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)